
Diethyl adipate
Overview
Description
Diethyl adipate (CAS 141-28-6), a colorless liquid with the molecular formula C₁₀H₁₈O₄, is a diester derived from adipic acid and ethanol. It is widely utilized as a solvent, plasticizer, and intermediate in organic synthesis. Key properties include a boiling point of 245–251°C, melting point of -19.8°C, density of 1.01 g/cm³ at 20°C, and a refractive index of 1.427 . Its thermal conductivity ranges from 0.14–0.15 W/m·K (283–383 K), with stability under high pressures up to 30 MPa . Applications span cosmetics (emollient), food additives, fuel blends (reducing emissions), and polymer membranes (e.g., ethylene-chlorotrifluoroethylene copolymers) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl adipate can be synthesized through the esterification of adipic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of adipic acid with ethanol in the presence of a catalyst. The reaction mixture is heated under reflux, and the water formed is removed to shift the equilibrium towards the formation of the ester. The crude product is then purified by distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Diethyl adipate undergoes various chemical reactions, including hydrolysis, saponification, and transesterification.
Hydrolysis: this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield adipic acid and ethanol.
Saponification: In the presence of a strong base such as sodium hydroxide, this compound undergoes saponification to produce sodium adipate and ethanol.
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, heat.
Saponification: Sodium hydroxide, heat.
Transesterification: Alcohol, acid or base catalyst, heat.
Major Products Formed:
Hydrolysis: Adipic acid, ethanol.
Saponification: Sodium adipate, ethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Industrial Applications
Diethyl adipate serves as a solvent in various chemical processes, particularly in the formulation of coatings and adhesives. Its ability to dissolve a wide range of organic compounds makes it valuable in the paint and coatings industry .
Biodegradable Polymers
Recent research has focused on the role of this compound in the development of biodegradable polymers. It can be used in enzymatic polycondensation reactions to synthesize poly(hexylene adipate), which has potential applications in environmentally friendly materials . This process involves using enzymes to catalyze the reaction between this compound and other diols, resulting in polymers that are more sustainable than traditional plastics.
Cosmetic Industry
In the cosmetic sector, this compound is utilized as an emollient and solvent in formulations such as lipsticks and creams. Its properties allow for improved texture and application, making it a popular choice among cosmetic manufacturers .
Enzymatic Synthesis
A study conducted on the enzymatic polycondensation of this compound demonstrated that it could effectively produce biodegradable polymers under mild conditions. The research indicated that optimal reaction conditions could yield significant amounts of poly(hexylene adipate) within short reaction times, showcasing its potential for sustainable material production .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety of this compound in consumer products. A study indicated that while this compound is generally recognized as safe for use in food contact materials, ongoing monitoring is essential to ensure compliance with health standards .
Mechanism of Action
The mechanism of action of diethyl adipate primarily involves its role as a plasticizer and solvent. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing brittleness. This is achieved by reducing intermolecular forces between polymer chains, allowing them to move more freely. As a solvent, this compound dissolves various substances, facilitating chemical reactions and processes .
Comparison with Similar Compounds
Thermal Properties and Phase Change Behavior
Diethyl adipate is compared with dibutyl adipate in phase change materials (PCMs) for low-temperature thermal energy storage (TES). Differential Scanning Calorimetry (DSC) reveals distinct thermal profiles:
Compound | Melting Point (K) | Enthalpy of Fusion (J/g) | Polymorphism |
---|---|---|---|
This compound | 253.55 | 102.8 | No |
Dibutyl adipate | 251.17 | 153.1 | Yes |
Eutectic (46% dibutyl) | 240.46 | 131.7 | – |
This compound exhibits a higher melting point but lower enthalpy than dibutyl adipate. The eutectic mixture (46% dibutyl) optimizes TES with a lower melting point (240.46 K) and higher enthalpy (131.7 J/g). Dibutyl adipate’s polymorphism enhances its PCM versatility, while this compound lacks this feature .
Solubility and Volatility Profiles
- Solubility : this compound demonstrates higher mutual solubility with butyric acid in ternary systems (water/butyric acid/ester) compared to diethyl succinate and glutarate, making it preferable for liquid-liquid extraction .
- Volatility: With a boiling point of 251°C, this compound is classified as a non-VOC (volatile organic compound) marker in environmental regulations (e.g., GB 18581-2009). In contrast, shorter-chain diesters (e.g., diethyl succinate, bp ~216°C) fall under VOC limits .
Performance as Plasticizers in Polymer Matrices
Compared to dioctyl adipate (DOA), this compound shows similar rheological properties in PVC but requires higher plasticizer content to achieve equivalent melt flow rates. DOA’s larger alkyl chain enhances thermal stability, whereas this compound offers better compatibility in fluoropolymer membranes (e.g., ECTFE) .
Plasticizer | Key Application | Thermal Stability | Compatibility |
---|---|---|---|
This compound | ECTFE membranes, PVC | Moderate | High |
Dioctyl adipate | PVC, automotive parts | High | Moderate |
Di-isodecyl adipate | High-stability PVC | Excellent | Low |
Di-isodecyl adipate (DEHYLUB 4045) outperforms this compound in low-temperature flexibility and thermal resistance, attributed to its branched alkyl structure .
Biological Activity
Diethyl adipate (DEA), a diester derived from adipic acid, is increasingly recognized for its diverse biological activities and applications in various fields, including polymer chemistry and biomedicine. This article explores the biological activity of DEA, supported by case studies, research findings, and data tables.
This compound has the chemical formula and is classified as a colorless liquid with a fruity odor. It is soluble in organic solvents and exhibits low toxicity, making it suitable for various applications, including as a plasticizer and solvent in the production of biodegradable polymers.
Biological Activity Overview
Research indicates that DEA exhibits several biological activities, including:
- Biocompatibility : DEA is used in the synthesis of polyesters that are biocompatible and biodegradable, making it suitable for medical applications such as drug delivery systems.
- Enzymatic Reactions : Studies have shown that DEA can be polymerized through enzymatic reactions, leading to the formation of poly(hexylene adipate), which has favorable mechanical properties for biomedical applications .
- Toxicological Studies : Toxicological assessments reveal that DEA has low acute toxicity; however, prolonged exposure can lead to liver effects in animal models .
1. Enzymatic Polycondensation
A significant study investigated the enzymatic polycondensation of DEA with 1,6-hexanediol using immobilized lipase from Candida antarctica. The study focused on optimizing reaction conditions to enhance molecular weight and conversion rates. Key findings include:
- Molecular Weight : Under optimal conditions (90 °C, 1% w/w enzyme loading), the number-average molecular weight () reached approximately 1,500 Da with a conversion yield of 97% .
- Recyclability : The enzyme demonstrated high recyclability, maintaining activity across multiple cycles.
Parameter | Optimal Condition | Result |
---|---|---|
Temperature | 90 °C | Da |
Enzyme Loading | 1% w/w | Conversion Yield: 97% |
Recyclability Cycles | Up to 3 | Activity Drop: 17% |
2. Biodegradability Assessment
The biodegradability of DEA-based polymers was assessed through various laboratory tests simulating environmental conditions. Results indicated that DEA-containing polymers could fully degrade under composting conditions within a specified timeframe:
- Composting Tests : Biodegradation rates were monitored over 30 days, showing complete degradation of DEA-based plastics under aerobic conditions .
- Environmental Impact : The study emphasized the potential for DEA to contribute to reducing plastic waste in landfills due to its biodegradable nature.
Toxicological Profile
Long-term studies on di(2-ethylhexyl) adipate (DEHA), a related compound, provide insights into the potential risks associated with DEA. Findings indicate:
- Weight Gain Suppression : In rodent studies, weight gain was suppressed in a dose-dependent manner with high doses leading to significant health impacts .
- Liver Effects : Chronic exposure resulted in an increased incidence of liver tumors in male and female mice, suggesting potential carcinogenic effects at elevated exposure levels .
Q & A
Basic Questions
Q. What are the standard laboratory methods for synthesizing diethyl adipate, and how is reaction efficiency quantified?
this compound is synthesized via esterification of adipic acid with ethanol using a Dean-Stark apparatus to remove water, azeotropically distilled with cyclohexane. Concentrated sulfuric acid catalyzes the reaction. Post-reaction, purification involves sodium bicarbonate washes, ether extraction, and vacuum distillation. Reaction efficiency is quantified by comparing theoretical yield (based on stoichiometry) to actual yield, with IR spectroscopy and gas chromatography (GC) confirming purity and structure .
Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?
- Infrared (IR) spectroscopy : Identifies ester functional groups (C=O stretch at ~1740 cm⁻¹, C-O at ~1250 cm⁻¹) .
- Gas chromatography (GC) : Determines purity by separating and quantifying organic phases. Retention indices on HP-5 columns (1383–1396) are benchmarked against standards .
- Nuclear magnetic resonance (NMR) : ¹H NMR confirms ethyl ester peaks (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂-O) .
Q. How are key physical properties (e.g., density, melting point) experimentally determined?
- Density : Measured using a vibrating tube densimeter across temperatures (293–403 K) and pressures (0.1–140 MPa), calibrated with toluene and 1-butanol. Data fit the Tammann-Tait equation with ±0.5 kg·m⁻³ precision .
- Thermal transitions : Differential scanning calorimetry (DSC) identifies melting points (e.g., pure this compound melts at 253.55 K with ΔfusH = 102.8 J·g⁻¹) .
Advanced Research Questions
Q. How does reactive distillation optimize monoethyl adipate yield during saponification with NaOH?
Reactive distillation continuously removes monoethyl adipate (intermediate product) from the reaction mixture, preventing its further hydrolysis to disodium adipate. At 40% NaOH concentration, conversion to monoester reaches 86% (vs. 15.3% without distillation). Excess NaOH shifts equilibrium, while distillate layer separation (water vs. ester) facilitates product isolation .
Q. What methodologies resolve contradictions in thermal data for this compound-based phase change materials?
Discrepancies in phase transitions (e.g., eutectic mixtures vs. pure components) are addressed by:
- Polymorphism screening : Raman spectroscopy detects solid-state polymorphs (e.g., dibutyl adipate’s polymorphic forms) .
- DSC protocol standardization : Heating/cooling rates (e.g., 5 K/min) and sample encapsulation methods minimize supercooling artifacts .
Q. How is environmental mobility and biodegradation potential of this compound assessed?
- Bioconcentration factor (BCF) : Estimated via regression models (BCF = 6) using water solubility (4,230 mg/L), indicating low bioaccumulation .
- Soil mobility : Calculated organic carbon partition coefficient (Koc = 45) suggests high mobility, validated through column leaching experiments .
- Biodegradation : Activated sludge inocula degrade this compound to adipic acid, monitored via COD reduction assays .
Q. What role does high-pressure density data play in engineering applications?
Density measurements under extreme conditions (up to 140 MPa) inform lubricant and hydraulic fluid formulations. Isothermal compressibility (κT) and thermal expansivity (αp) derived from Tammann-Tait equations predict viscosity-pressure relationships .
Q. How are enzymatic polycondensation reactions optimized for this compound-based polyesters?
Lipase-catalyzed polymerization with 1,6-hexanediol follows Michaelis-Menten kinetics. Key parameters include:
- Solvent selection : Bulk reactions avoid solvent toxicity, enhancing enzyme stability.
- Temperature control : Optimal activity at 60–70°C balances reaction rate and enzyme denaturation .
Q. Key Research Challenges
Properties
IUPAC Name |
diethyl hexanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-13-9(11)7-5-6-8-10(12)14-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZORQUEIQEFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021999 | |
Record name | Diethyl hexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
Record name | Diethyl adipate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4816 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
245 °C | |
Record name | DIETHYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol and ethyl ether, In water, 4230 mg/l @ 20 °C | |
Record name | DIETHYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0076 @ 20 °C | |
Record name | DIETHYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.05 [mmHg], 0.058 mm Hg @ 25 °C | |
Record name | Diethyl adipate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4816 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | DIETHYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
141-28-6, 68201-71-8, 68989-28-6 | |
Record name | Diethyl adipate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, diethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068201718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIETHYL ADIPATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DIETHYL ADIPATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3363 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hexanedioic acid, 1,6-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanedioic acid, diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanedioic acid, di-C8-26-alkyl esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl hexanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.980 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B19K45L6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DIETHYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-19.8 °C | |
Record name | DIETHYL ADIPATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5413 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.